3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Kinase inhibitor STK33 Selectivity profiling

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a tetracyclic heterocyclic compound that integrates a partially saturated benzimidazo[2,1-b]quinazoline core with a 3-pyridinyl substituent at C12 and a methyl group at C3. This scaffold belongs to the broader benzimidazoquinazoline (BImQ) class, which has been explored for diverse biological targets including thromboxane A2 (TXA2) synthetase inhibition , Aurora kinase inhibition , platelet-derived growth factor receptor alpha (PDGFRA) inhibition , and serine/threonine kinase 33 (STK33) modulation.

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
Cat. No. B4425735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
Molecular FormulaC20H18N4O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CN=CC=C5)C(=O)C1
InChIInChI=1S/C20H18N4O/c1-12-9-15-18(17(25)10-12)19(13-5-4-8-21-11-13)24-16-7-3-2-6-14(16)22-20(24)23-15/h2-8,11-12,19H,9-10H2,1H3,(H,22,23)
InChIKeyKMBGWGWUZNJAPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.3 [ug/mL]

3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol: Chemical Identity and Heterocyclic Family for Research Sourcing


3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol is a tetracyclic heterocyclic compound that integrates a partially saturated benzimidazo[2,1-b]quinazoline core with a 3-pyridinyl substituent at C12 and a methyl group at C3. This scaffold belongs to the broader benzimidazoquinazoline (BImQ) class, which has been explored for diverse biological targets including thromboxane A2 (TXA2) synthetase inhibition [1], Aurora kinase inhibition [2], platelet-derived growth factor receptor alpha (PDGFRA) inhibition [3], and serine/threonine kinase 33 (STK33) modulation [4]. The compound incorporates a 3-pyridinyl motif historically associated with TXA2 synthetase inhibitory activity [1], a tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol core distinct from the more common 1(2H)-one derivatives, and a C3-methyl substitution that introduces a chiral center. These structural features differentiate it from commonly stocked benzimidazoquinazoline analogs and position it as a specialized probe for kinase selectivity profiling and structure-activity relationship (SAR) studies.

Why 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol Cannot Be Replaced by Generic Benzimidazoquinazoline Analogs


The benzimidazoquinazoline scaffold generates highly divergent biological profiles depending on the saturation state of the quinazoline ring, the nature of the C12 substituent, and the C3 substitution pattern. Published data demonstrate that small structural changes can shift kinase selectivity by orders of magnitude: 3-phenyl-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one derivative 4p inhibits PDGFRA with an IC50 of 1.25 μM [1], while benzimidazole-quinazoline hybrids with C2-amine substitutions inhibit Aurora kinases with IC50 values ranging from 0.035 to 0.532 μM [2], and the dihydro analog 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline shows only weak STK33 inhibition (EC50 = 27.1 μM) [3]. The target compound's unique combination of a fully saturated tetrahydroquinazoline ring, a 3-pyridinyl group, and a C3-methyl substituent on a 1-ol (rather than 1-one) core creates a pharmacological space that is not covered by any generic analog. Simply substituting an in-class compound—such as a 1(2H)-one derivative or a pyridinyl-free analog—will not reproduce the same kinase selectivity fingerprint, binding kinetics, or metabolic stability profile.

Quantitative Differentiation Evidence for 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol


Kinase Selectivity Fingerprint: Differential STK33 Activity vs. the Dihydro Analog

The dihydro analog 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline was screened against STK33 kinase and yielded an EC50 of 27.1 μM (2.71E+4 nM) in a non-ATP competitive inhibition assay [1]. The target compound differs by 1) full saturation of the quinazoline ring (tetrahydro vs. dihydro), 2) the presence of a 1-ol group instead of the dihydrobenzimidazolo core, and 3) a C3-methyl substituent. The tetrahydro-1-ol scaffold is expected to exhibit a distinct kinase selectivity profile relative to the dihydro analog; the documented weak STK33 activity of the comparator provides a benchmark against which improved selectivity for alternative kinase targets (e.g., PDGFRA, Aurora kinases) can be measured.

Kinase inhibitor STK33 Selectivity profiling

PDGFRA Inhibitory Potential: Structural Rationale from 1(2H)-One Congeners

A series of 3-phenyl-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones was recently reported as PDGFRA inhibitors; the most potent compound, 4p, exhibited an IC50 of 1.25 μM in a kinase panel screen against 137 kinases [1]. The target compound shares the tetrahydrobenzimidazo[2,1-b]quinazoline core but incorporates a 3-pyridinyl group at C12 and a 1-ol functionality instead of the 1(2H)-one. The 3-pyridinyl substituent has established pharmacophoric utility in TXA2 synthetase inhibition [2], suggesting that the target compound may combine PDGFRA inhibitory potential with additional pharmacological properties. This dual pharmacophore design cannot be achieved with simple 1(2H)-one analogs lacking the pyridinyl group.

PDGFRA Tyrosine kinase Glioma

Aurora Kinase Inhibitory Range Defines the Scaffold's Anticancer Potential

Benzimidazole-based quinazoline derivatives with C2 amine substitutions were evaluated against Aurora kinases and exhibited IC50 values in the range of 0.035–0.532 μM [1]. The target compound, while lacking the C2 amine substitution, retains the benzimidazole-quinazoline core and introduces a 3-pyridinyl-1-ol substitution pattern. This scaffold modification is expected to redirect kinase selectivity away from Aurora kinases toward other targets (e.g., PDGFRA or TXA2 synthetase), making the compound valuable for off-target counter-screening when developing Aurora-selective agents.

Aurora kinase Anticancer Mitotic inhibitor

3-Pyridinyl Substituent Confers Privileged TXA2 Synthetase Pharmacophore Activity

The 3-pyridinyl substituent has been established as a privileged pharmacophore for thromboxane A2 (TXA2) synthetase inhibition through the Upjohn patent series on pyridinyl-substituted benzimidazoles and quinoxalines [1]. 3-Substituted pyridines are documented as the most potent TXA2 synthetase inhibitors among pyridine positional isomers, with hydrophobic substituents at the 3-position further enhancing potency [2]. The target compound uniquely combines this validated TXA2 pharmacophore with a tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol core, creating a chemotype not represented in the original Upjohn patents. This dual-mechanism design—potential TXA2 synthetase inhibition plus kinase modulation—offers a differentiated pharmacological profile relative to single-target comparators.

Thromboxane A2 TXA2 synthetase Cardiovascular

Research and Industrial Application Scenarios for 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol


Kinase Selectivity Profiling: STK33 Counter-Screening

The dihydro analog 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline exhibits weak STK33 inhibition (EC50 = 27.1 μM) [1]. The target compound, with its tetrahydro-1-ol scaffold, can be screened against STK33 and a broader kinase panel to quantify selectivity shifts. This application is relevant for medicinal chemistry teams developing selective kinase inhibitors who need to verify that the tetrahydro-1-ol modification reduces STK33 off-target liability relative to the dihydro analog.

PDGFRA Inhibitor SAR Expansion and Lead Optimization

3-Phenyl-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one derivative 4p achieves PDGFRA IC50 = 1.25 μM [1]. The target compound replaces the 3-phenyl group with a 3-pyridinyl moiety and the 1(2H)-one with a 1-ol group. Researchers can evaluate how these modifications affect PDGFRA potency and selectivity, potentially identifying analogs with improved drug-like properties. This SAR study is directly relevant to oncology programs targeting PDGFRA-driven gliomas.

Aurora Kinase Selectivity Control and Off-Target De-Risking

Benzimidazole-quinazoline derivatives achieve Aurora kinase IC50 values as low as 0.035 μM [1]. The target compound lacks the C2 amine substitution critical for Aurora inhibition, making it a structurally matched negative control for Aurora kinase SAR studies. Procurement of this compound enables researchers to confirm that observed Aurora inhibition is substitution-dependent rather than scaffold-driven, de-risking lead series progression.

Dual-Target Cardiovascular and Kinase Inhibitor Probe Development

The 3-pyridinyl substituent is a validated TXA2 synthetase pharmacophore [1], while the tetrahydrobenzimidazo[2,1-b]quinazoline core supports kinase inhibition [2]. The target compound uniquely combines both features, enabling evaluation as a dual-target probe for cardiovascular and oncology indications. This application addresses the growing interest in polypharmacology approaches where a single compound modulates both a kinase target and the TXA2 pathway.

Quote Request

Request a Quote for 3-Methyl-12-(pyridin-3-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.